REACTION_CXSMILES
|
[CH2:1]([OH:5])[CH:2]([OH:4])[CH3:3].[B:6]([OH:9])([OH:8])[OH:7].O>C1(C)C(C)=CC=CC=1>[B:6]([OH:9])([OH:8])[OH:7].[CH2:1]([OH:5])[CH:2]([OH:4])[CH3:3] |f:4.5|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C=1(C(=CC=CC1)C)C
|
Name
|
|
Quantity
|
46.4 g
|
Type
|
reactant
|
Smiles
|
C(C(C)O)O
|
Name
|
|
Quantity
|
41 g
|
Type
|
reactant
|
Smiles
|
B(O)(O)O
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
C=1(C(=CC=CC1)C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Type
|
CUSTOM
|
Details
|
while stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISTILLATION
|
Details
|
is eliminated by azeotropic distillation
|
Name
|
|
Type
|
product
|
Smiles
|
B(O)(O)O.C(C(C)O)O
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 314 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |